
6,7-Desmethylene drospirenone
Vue d'ensemble
Description
6,7-Desmethylene drospirenone is a synthetic steroidal compound that is structurally related to drospirenone. It is characterized by the absence of the methylene group at the 6,7 position, which differentiates it from drospirenone. This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Desmethylene drospirenone typically involves the modification of drospirenone. One common synthetic route starts with the precursor 7β-hydroxy-15β,16β-methylene-3β-pivaloyloxy-5-androsten-17-one. This precursor undergoes several steps including hydroxylation, oxidation, and lactonization to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Desmethylene drospirenone undergoes various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation and alkylation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidizing Agents: Chromium (VI) oxide, manganese dioxide, and ruthenium salts.
Reducing Agents: Sodium borohydride and lithium aluminum hydride.
Solvents: Toluene, acetonitrile, and methanol are commonly used solvents in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones and carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Contraceptive Applications
Combination Oral Contraceptives:
6,7-Desmethylene drospirenone is primarily recognized for its role in combination oral contraceptives, often paired with ethinyl estradiol. This combination effectively prevents ovulation and alters the uterine lining to prevent implantation. The efficacy of this contraceptive method is well-documented, with studies indicating a Pearl Index (PI) of approximately 0.93 to 2.9 per 100 person-years, depending on the specific study population and formulation used .
Estrogen-Free Contraceptives:
Recent developments have led to the creation of estrogen-free contraceptive pills containing only drospirenone. These formulations aim to reduce the risk of venous thromboembolic events associated with estrogen-containing contraceptives while maintaining effective cycle control. Clinical trials have shown promising results with a Pearl Index of 0.7258, indicating similar efficacy to traditional combined oral contraceptives without the associated risks .
Treatment of Menstrual Disorders
Management of PMDD:
this compound has been utilized in managing PMDD, a severe form of premenstrual syndrome characterized by significant emotional and physical symptoms. The drug's ability to stabilize hormonal fluctuations helps alleviate symptoms associated with this condition .
Acne Treatment:
In addition to its contraceptive properties, drospirenone is effective in treating moderate acne vulgaris in women. Its anti-androgenic effects help reduce sebum production and inhibit the action of androgens on sebaceous glands, thereby improving acne symptoms .
Hormonal Replacement Therapy
Menopausal Symptoms:
Drospirenone is also used in hormone replacement therapy (HRT) for postmenopausal women experiencing vasomotor symptoms and vulvovaginal atrophy. When combined with estrogens, it can alleviate these symptoms effectively while also providing protection against osteoporosis in women who are not candidates for other therapies .
Safety and Tolerability
Clinical studies assessing the safety profile of this compound have reported high tolerability among users. For instance, a multicenter trial involving adolescents showed that 85% rated the tolerability as "excellent" or "good," with minimal adverse effects reported during treatment cycles . The incidence of serious adverse events was low, reinforcing its safety as a contraceptive option.
Case Study Overview Table
Study Type | Population | Duration | Key Findings |
---|---|---|---|
Phase III Trial | Women aged 18-45 | 9-13 cycles | Pearl Index ranged from 0.93 to 2.9; high tolerability reported |
Open-label Trial | Adolescents aged 12-17 | 6 cycles + extension | High satisfaction; significant reduction in dysmenorrhea reported |
Multicenter Study | Women using estrogen-free pill | Varies | No cases of deep vein thrombosis; favorable cycle control |
Mécanisme D'action
The mechanism of action of 6,7-Desmethylene drospirenone involves its interaction with various molecular targets. It acts as an agonist of the progesterone receptor, similar to drospirenone. This interaction leads to the modulation of gene expression and cellular processes. Additionally, it exhibits antimineralocorticoid and antiandrogenic activities, which contribute to its effects on the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Drospirenone: The parent compound from which 6,7-Desmethylene drospirenone is derived.
Spironolactone: A structurally related compound with similar antimineralocorticoid activity.
Canrenone: Another related compound used in similar therapeutic applications.
Uniqueness
This compound is unique due to the absence of the methylene group at the 6,7 position, which alters its chemical and biological properties. This modification can lead to differences in its pharmacokinetics and pharmacodynamics compared to similar compounds .
Activité Biologique
6,7-Desmethylene drospirenone is a synthetic progestin derived from drospirenone, a widely used contraceptive agent. This compound is characterized by the absence of methyl groups at the 6th and 7th positions in its molecular structure, which alters its biological activity and pharmacological profile. Understanding the biological activity of this compound is crucial for assessing its potential therapeutic applications and implications in pharmaceutical formulations.
- Molecular Formula: C23H30O3
- CAS Number: 67372-68-3
- Structural Variants: Lacks methyl groups at positions 6 and 7 compared to drospirenone.
This compound acts primarily as a progestin, influencing various biological pathways:
- Hormonal Activity: It binds to progesterone receptors, mimicking the effects of natural progesterone. This binding leads to alterations in gene expression related to reproductive functions.
- Inhibition of Ovulation: By modulating hormonal signals, it suppresses ovulation, making it effective as a contraceptive.
- Endometrial Effects: The compound induces changes in the endometrial lining, making it less receptive to implantation.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Progestational Activity | Mimics natural progesterone effects on reproductive tissues. |
Ovulation Inhibition | Prevents ovulation by suppressing luteinizing hormone (LH) surge. |
Endometrial Changes | Alters endometrial lining to prevent implantation of fertilized eggs. |
Lipid Profile Impact | Studies indicate potential effects on lipid metabolism in various models. |
Case Studies
- Clinical Trials on Contraceptive Efficacy :
- Adolescent Safety Study :
Pharmacokinetics
The pharmacokinetic profile of this compound suggests:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Binds to plasma proteins including albumin and sex-hormone-binding globulin.
- Metabolism : Primarily metabolized in the liver; metabolites include various hydroxylated forms.
- Excretion : Eliminated through urine and feces.
Safety Profile
The safety profile of this compound aligns closely with that of drospirenone itself:
Propriétés
IUPAC Name |
(1'R,2'R,3'S,5S,5'S,7'S,10'S,11'R)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-21-8-5-14(24)11-13(21)3-4-15-17(21)6-9-22(2)20(15)16-12-18(16)23(22)10-7-19(25)26-23/h11,15-18,20H,3-10,12H2,1-2H3/t15-,16-,17+,18+,20-,21+,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIJDDWIJGVQBE-PJPXKQQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3C5CC5C46CCC(=O)O6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@@]46CCC(=O)O6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217727 | |
Record name | 6,7-Desmethylene drospirenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50217727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67372-68-3 | |
Record name | 6,7-Desmethylene drospirenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067372683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Desmethylene drospirenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50217727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (15,16)β-Met | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6,7-DESMETHYLENE DROSPIRENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N90W9C3DW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.